molecular formula C20H11N2Na3O10S3 B12427880 trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12427880
M. Wt: 604.5 g/mol
InChI Key: WLDHEUZGFKACJH-UHFFFAOYSA-K
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Description

Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye known for its vibrant red color. It is commonly referred to as Amaranth or Acid Red 27. This compound is widely used in various industries, including food, cosmetics, and textiles, due to its excellent dyeing properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the final azo dye .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a fine powder .

Chemical Reactions Analysis

Types of Reactions

Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate primarily involves its ability to bind to various substrates through electrostatic interactions and hydrogen bonding. The azo bond (N=N) is responsible for its chromophoric properties, allowing it to absorb light in the visible spectrum and impart color. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate stands out due to its high water solubility, stability under various pH conditions, and vibrant red color. These properties make it particularly suitable for applications where consistent and long-lasting coloration is required .

Properties

Molecular Formula

C20H11N2Na3O10S3

Molecular Weight

604.5 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O10S3.3Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

WLDHEUZGFKACJH-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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